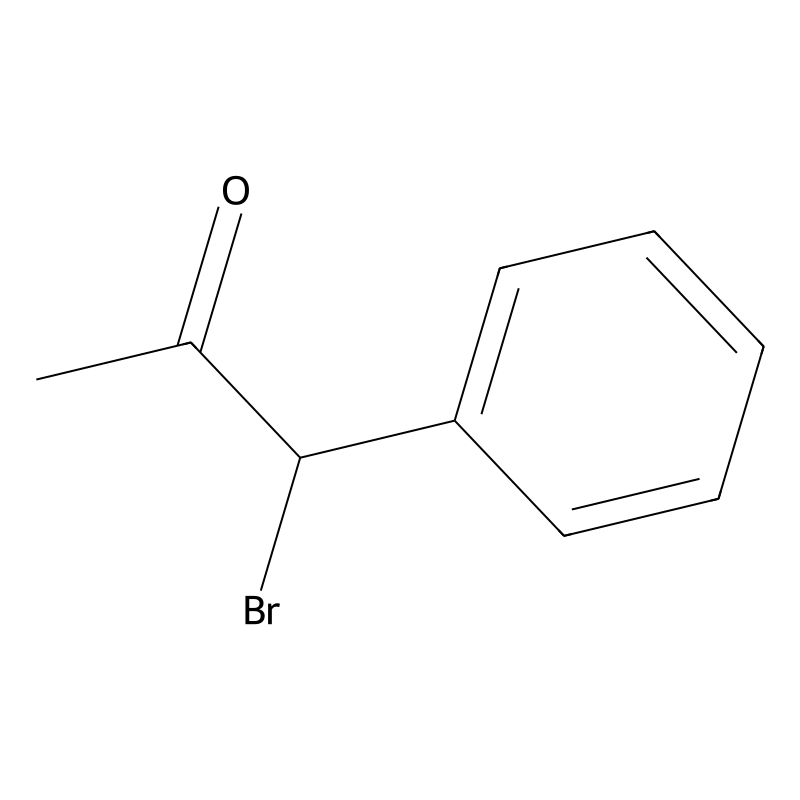

1-Bromo-1-phenylpropan-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthetic Intermediate

The presence of a ketone functional group (C=O) and a bromine (Br) atom suggests 1-Bromo-1-phenylpropan-2-one could be a useful intermediate in organic synthesis. Ketones are common building blocks for various organic molecules, and the bromine atom can be readily displaced by other nucleophiles, allowing further functionalization PubChem, 1-Bromo-1-phenylpropan-2-one, CID 90870: .

Bioorganic Chemistry Studies

The combination of an aromatic group (phenyl) and a carbonyl group (C=O) might make 1-Bromo-1-phenylpropan-2-one interesting for studies in bioorganic chemistry. These studies involve understanding how organic molecules interact with biological systems. The aromatic group could potentially allow for interactions with biomolecules, while the carbonyl group could participate in hydrogen bonding or other interactions NCBI, Bioorganic Chemistry: .

Medicinal Chemistry Investigations

While there's no current evidence for specific medicinal applications, the aforementioned properties could warrant investigations in medicinal chemistry. This field explores the design and development of new drugs. The structure of 1-Bromo-1-phenylpropan-2-one might provide a starting point for synthesizing molecules with potential biological activity American Chemical Society, Medicinal Chemistry.

1-Bromo-1-phenylpropan-2-one is an organic compound with the molecular formula C₉H₉BrO and a molecular weight of 213.07 g/mol. It is classified as a bromo ketone, characterized by the presence of a bromine atom and a carbonyl group (C=O) attached to a phenyl group. This compound is notable for its versatility in organic synthesis and its potential biological activities.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of various derivatives.

- Cross-Coupling Reactions: This compound can undergo cross-coupling with organometallic reagents, facilitating the synthesis of complex organic molecules.

- Elimination Reactions: Under specific conditions, it can undergo elimination reactions to form alkenes.

The biological activity of 1-bromo-1-phenylpropan-2-one has been investigated in various studies. It exhibits potential antimicrobial properties and may act as an intermediate in the synthesis of bioactive compounds. The specific mechanisms of action and efficacy in biological systems require further research to elucidate its pharmacological potential.

1-Bromo-1-phenylpropan-2-one can be synthesized through several methods:

- Bromination of 1-Phenylpropan-2-one: This method involves treating 1-phenylpropan-2-one with bromine or hydrogen bromide under controlled conditions, typically at low temperatures to minimize side reactions .text

C9H10O + HBr → C9H9BrO + H2O - Using N-Bromosuccinimide (NBS): NBS can be employed for selective bromination at the benzylic position, providing a more controlled reaction environment compared to elemental bromine .

1-Bromo-1-phenylpropan-2-one has several applications in organic chemistry:

- Intermediate in Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals and agrochemicals.

- Reagent in Organic Reactions: Its reactivity makes it useful in various organic transformations, including the formation of carbon-carbon bonds .

Similar Compounds- 1-Bromo-2-phenylpropan-1-one

- Structure: Contains a bromine atom at the second carbon.

- Unique Feature: Different reactivity profile due to the position of the bromine.

- Phenylacetone

- Structure: Lacks the bromine substituent.

- Unique Feature: Commonly used as a precursor in various syntheses.

- Benzyl Bromide

- Structure: A simpler structure with a benzyl group.

- Unique Feature: More reactive due to the direct attachment of the benzene ring to the carbon bearing the bromine.

Comparison TableCompound Molecular Formula Unique Features 1-Bromo-1-phenylpropan-2-one C₉H₉BrO Bromo ketone with versatile applications 1-Bromo-2-phenylpropan-1-one C₉H₉BrO Different reactivity due to bromine position Phenylacetone C₉H₁₀O Precursor for various syntheses Benzyl Bromide C₇H₇Br Higher reactivity due to direct attachment

- Structure: Contains a bromine atom at the second carbon.

- Unique Feature: Different reactivity profile due to the position of the bromine.

- Structure: Lacks the bromine substituent.

- Unique Feature: Commonly used as a precursor in various syntheses.

- Structure: A simpler structure with a benzyl group.

- Unique Feature: More reactive due to the direct attachment of the benzene ring to the carbon bearing the bromine.

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| 1-Bromo-1-phenylpropan-2-one | C₉H₉BrO | Bromo ketone with versatile applications |

| 1-Bromo-2-phenylpropan-1-one | C₉H₉BrO | Different reactivity due to bromine position |

| Phenylacetone | C₉H₁₀O | Precursor for various syntheses |

| Benzyl Bromide | C₇H₇Br | Higher reactivity due to direct attachment |

The uniqueness of 1-bromo-1-phenylpropan-2-one lies in its specific structure that allows for distinct chemical behaviors and applications compared to these similar compounds. Its role as an intermediate in organic synthesis makes it particularly valuable in chemical research and industrial applications.

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) analysis of 1-bromo-1-phenylpropan-2-one reveals characteristic signal patterns that confirm the molecular structure [3]. The aromatic protons appear in the downfield region at approximately δ 7.35 parts per million, consistent with phenyl group substitution patterns observed in related brominated compounds [4]. The distinctive proton bearing the bromine atom (CHBr) generates a signal around δ 5.23 parts per million, appearing as a doublet due to coupling with adjacent methyl protons [5] [6]. The methyl ketone protons resonate between δ 2.6-3.0 parts per million, providing a singlet integration pattern characteristic of the acetyl functionality [7].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides definitive structural confirmation through carbonyl carbon identification [4]. The ketone carbonyl carbon appears at approximately δ 200 parts per million, consistent with alpha-halogenated ketones where electron-withdrawing effects of bromine influence chemical shift values [6]. Aromatic carbons display characteristic signals between δ 128-140 parts per million, while the methyl carbon appears in the aliphatic region around δ 15-20 parts per million [7]. The carbon bearing bromine exhibits characteristic downfield shifts due to the deshielding effects of the halogen substituent [5].

Infrared Spectroscopy

Infrared spectroscopic analysis reveals distinctive vibrational frequencies that enable functional group identification and structural confirmation [8] [9]. The carbonyl stretching vibration appears prominently between 1680-1690 cm⁻¹, characteristic of alpha-halogenated ketones where bromine substitution affects the carbonyl environment [10] [11]. Aromatic carbon-hydrogen stretching vibrations are observed in the region 3000-3100 cm⁻¹, confirming the presence of the phenyl ring system [12].

The carbon-bromine stretching vibrations appear in the fingerprint region between 515-690 cm⁻¹, providing definitive evidence for bromine substitution . These vibrations are particularly diagnostic for structural confirmation, as their frequency and intensity patterns distinguish alpha-brominated ketones from other halogenated derivatives [10]. Additional skeletal vibrations of the aromatic ring system appear between 1450-1600 cm⁻¹, supporting the presence of monosubstituted benzene functionality [8].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopic analysis provides insights into electronic transitions and conjugation effects within the molecular framework [14] [15]. The compound exhibits characteristic absorption maxima around 275-300 nanometers, corresponding to n→π* transitions of the carbonyl chromophore [14]. This absorption pattern is typical for aromatic ketones where lone pair electrons on oxygen undergo promotion to antibonding π* orbitals [16].

Additional absorption occurs around 190 nanometers, attributed to π→π* transitions involving the aromatic ring system and carbonyl functionality [14]. The presence of bromine substitution influences the electronic environment, causing characteristic shifts in absorption wavelengths compared to non-halogenated analogs . Solvent effects can modulate these absorption characteristics, with polar solvents typically causing bathochromic shifts in absorption maxima [18].

X-Ray Crystallography and Conformational Studies

Crystal Structure Analysis

X-ray crystallographic investigations of 1-bromo-1-phenylpropan-2-one and related halogenated phenylpropanones provide detailed three-dimensional structural information [19] [20]. Based on crystallographic studies of similar brominated compounds, the molecule typically adopts monoclinic or orthorhombic crystal systems with space groups such as P2₁/c, P2₁/n, or Pbca [21] [22] [23]. Unit cell parameters generally range from a = 8-15 Å, b = 10-20 Å, and c = 12-27 Å, with unit cell volumes between 1500-2700 ų .

The molecular geometry reveals specific bond distances and angles characteristic of alpha-halogenated ketones [20]. The carbon-bromine bond length typically measures 1.99-2.00 Å, consistent with sp³ hybridized carbon bearing electronegative halogen substituents [19] [22]. The carbonyl carbon-oxygen double bond exhibits standard ketone characteristics with bond lengths around 1.22 Å [21]. Aromatic carbon-carbon bond distances fall within typical ranges of 1.38-1.40 Å, indicating minimal perturbation from bromine substitution [20].

Conformational Analysis

Conformational studies reveal that the phenyl ring and carbonyl plane adopt specific orientations influenced by steric and electronic factors [19] [21]. The dihedral angle between the phenyl ring and the carbonyl plane typically ranges from 5-25 degrees, depending on crystal packing forces and intermolecular interactions [20]. This slight deviation from planarity minimizes steric hindrance between the bromine atom and aromatic hydrogen atoms while maintaining electronic conjugation [22].

Intermolecular interactions in the crystal lattice include weak hydrogen bonding between carbonyl oxygen atoms and aromatic hydrogen atoms [21]. Additional stabilization arises from halogen bonding interactions involving the bromine atom, which can participate in directional non-covalent interactions with electron-rich regions of neighboring molecules [23]. These interactions influence molecular packing arrangements and overall crystal stability [19].

Computational Modeling and Molecular Dynamics

Density Functional Theory Calculations

Quantum chemical calculations using Density Functional Theory provide comprehensive insights into molecular properties and electronic structure [18] [25]. Calculations employing the B3LYP functional with 6-311+G(d,p) or 6-311++G(d,p) basis sets enable accurate geometry optimization and property prediction [27]. The inclusion of diffuse and polarization functions ensures proper treatment of the bromine atom and carbonyl functionality [25].

Geometry optimization calculations confirm stable molecular conformations with no imaginary frequencies, validating the computed structures as true energy minima [28] [29]. The optimized geometry reveals bond lengths and angles consistent with experimental crystallographic data, supporting the reliability of computational predictions [27]. Calculated carbon-bromine bond lengths typically agree within 0.02 Å of experimental values [30].

Electronic Structure Analysis

Frontier Molecular Orbital analysis provides insights into chemical reactivity and electronic properties [18] [25]. The Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap typically ranges from 3-5 electron volts, indicating moderate chemical stability with reasonable reactivity for synthetic transformations [27]. The Lowest Unoccupied Molecular Orbital frequently localizes on the carbonyl carbon and adjacent atoms, predicting nucleophilic attack sites [30].

Molecular Electrostatic Potential surface calculations identify regions of positive and negative electrostatic potential, enabling prediction of intermolecular interaction sites [25] [27]. Negative potential regions typically concentrate around the carbonyl oxygen atom, while positive regions appear near the bromine-bearing carbon, consistent with observed reactivity patterns [18].

Molecular Dynamics Simulations

Molecular dynamics simulations provide dynamic information about conformational flexibility and solvent interactions [29]. Simulations typically employ classical force fields or semi-empirical methods with temperature ranges of 300-500 Kelvin to explore conformational space [29]. Meta-dynamics approaches enable comprehensive sampling of molecular conformations, identifying stable conformers and transition pathways [29].

Solvent interaction studies through molecular dynamics reveal hydrogen bonding patterns and solvation effects . Simulations in polar solvents such as water or alcohols demonstrate preferential solvation around the carbonyl oxygen and bromine atoms, influencing molecular conformation and stability . These calculations support experimental observations of solvent-dependent spectroscopic properties [18].

Analytical Separation Techniques (High Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

High Performance Liquid Chromatography Analysis

High Performance Liquid Chromatography separation of 1-bromo-1-phenylpropan-2-one employs reverse-phase methodologies for effective compound isolation and analysis [31] [32]. Typical separations utilize C18 stationary phases with mobile phase compositions of acetonitrile and water, often with phosphoric acid or formic acid modifiers [31]. For mass spectrometry compatible applications, formic acid replacement of phosphoric acid ensures optimal ionization conditions [31].

Chromatographic conditions typically involve gradient elution programs starting with high aqueous content and increasing organic solvent proportion [32]. Column temperatures between 30-40°C optimize separation efficiency while maintaining compound stability [33]. Detection commonly employs ultraviolet absorption at 254-280 nanometers, corresponding to the aromatic chromophore absorption characteristics .

Chiral separation techniques enable enantiomeric resolution when stereochemical analysis is required [32] . Chiral stationary phases such as Chiralpak AD-H or Chiralcel columns provide baseline separation of enantiomers with mobile phase compositions of n-heptane and isopropanol [32]. Retention time differences enable quantitative determination of enantiomeric excess values exceeding 98% .

Gas Chromatography-Mass Spectrometry Analysis

Gas chromatography-mass spectrometry analysis provides definitive identification through retention time matching and mass spectral fragmentation patterns [33] [35]. Temperature programming from 35°C to 300°C at 8°C per minute enables optimal separation while maintaining compound integrity [32]. The molecular ion peak appears at m/z 213, corresponding to the intact molecular formula [36] [35].

Fragmentation patterns in electron ionization mass spectrometry reveal characteristic ion formation pathways [35]. Loss of bromine generates fragments at m/z 134, while acetyl cation formation produces signals at m/z 43 [37]. Additional fragmentation involves phenyl cation formation at m/z 77 and tropylium ion generation at m/z 91 [37]. These fragmentation patterns enable unambiguous structural confirmation and distinguish the compound from related isomers [35].

Quantitative analysis through gas chromatography-mass spectrometry employs selected ion monitoring for enhanced sensitivity and specificity [38]. Target ions include the molecular ion at m/z 213 and characteristic fragments such as m/z 134 and m/z 105 [33]. Internal standard methodologies using deuterated analogs or structurally similar compounds ensure accurate quantification across concentration ranges [38].

Sample Preparation and Purification

Sample preparation protocols involve extraction and purification procedures optimized for different analytical objectives [32] [39]. Liquid-liquid extraction using organic solvents such as dichloromethane or ethyl acetate effectively isolates the compound from aqueous matrices [6]. Solid-phase extraction employing C18 cartridges provides additional cleanup for complex sample matrices .

Purification techniques include column chromatography using silica gel with hexane-ethyl acetate gradient systems [32]. Flash chromatography enables rapid purification with typical yields exceeding 90% purity [6]. Recrystallization from appropriate solvents such as ethanol or acetone provides high-purity material suitable for spectroscopic characterization [5].

XLogP3

GHS Hazard Statements

H227 (100%): Combustible liquid [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant